Benzyl 2-(4-acetylphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(4-acetylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to the ester functional group, which is further connected to a 4-acetylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-acetylphenyl)acetate typically involves the esterification of 2-(4-acetylphenyl)acetic acid with benzyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(4-acetylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 4-acetylbenzoic acid or 4-acetylbenzaldehyde.
Reduction: Formation of benzyl 2-(4-hydroxyphenyl)acetate.
Substitution: Formation of various substituted benzyl esters.
Scientific Research Applications
Benzyl 2-(4-acetylphenyl)acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-acetylphenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases, leading to the release of the active 4-acetylphenylacetic acid. This acid can then interact with various cellular pathways, potentially influencing processes such as inflammation or cell signaling.
Comparison with Similar Compounds
Benzyl acetate: Similar ester structure but lacks the 4-acetylphenyl group.
Phenylacetone: Contains a phenyl group attached to an acetone moiety, differing in functional groups.
Uniqueness: Benzyl 2-(4-acetylphenyl)acetate is unique due to the presence of both benzyl and 4-acetylphenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler esters like benzyl acetate.
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
benzyl 2-(4-acetylphenyl)acetate |
InChI |
InChI=1S/C17H16O3/c1-13(18)16-9-7-14(8-10-16)11-17(19)20-12-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI Key |
UXANRKATHCVCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.